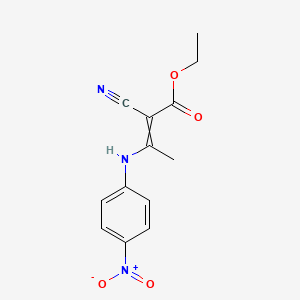
Ethyl 5-(tribromogermyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(tribromogermyl)furan-2-carboxylate is a unique organogermanium compound that features a furan ring substituted with a tribromogermyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(tribromogermyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with tribromogermane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(tribromogermyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The tribromogermyl group can be reduced to form germyl derivatives with fewer bromine atoms.
Substitution: The bromine atoms in the tribromogermyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Germyl derivatives with fewer bromine atoms.
Substitution: Various substituted germyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a potential candidate for drug development.
Medicine: Organogermanium compounds have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic conductivity.
Mécanisme D'action
The mechanism of action of ethyl 5-(tribromogermyl)furan-2-carboxylate is not well-documented. it is likely that the compound interacts with biological molecules through its furan ring and tribromogermyl group. The furan ring can participate in π-π interactions with aromatic amino acids, while the tribromogermyl group can form covalent bonds with nucleophilic residues, such as cysteine or histidine.
Comparaison Avec Des Composés Similaires
Ethyl 5-(tribromogermyl)furan-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(chloromethyl)furan-2-carboxylate: This compound features a chloromethyl group instead of a tribromogermyl group, making it less reactive in certain substitution reactions.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a different substitution pattern on the furan ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its tribromogermyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives.
Propriétés
Numéro CAS |
90185-38-9 |
|---|---|
Formule moléculaire |
C7H7Br3GeO3 |
Poids moléculaire |
451.47 g/mol |
Nom IUPAC |
ethyl 5-tribromogermylfuran-2-carboxylate |
InChI |
InChI=1S/C7H7Br3GeO3/c1-2-13-7(12)5-3-4-6(14-5)11(8,9)10/h3-4H,2H2,1H3 |
Clé InChI |
JYADFMLVRVMKCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)[Ge](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



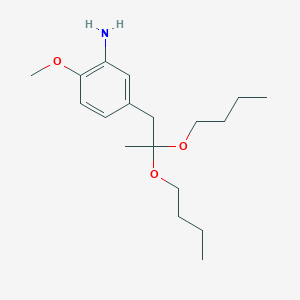

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
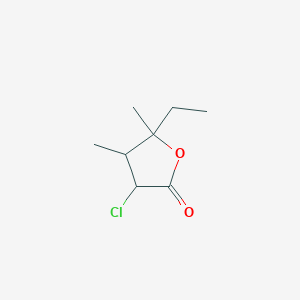
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)

![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
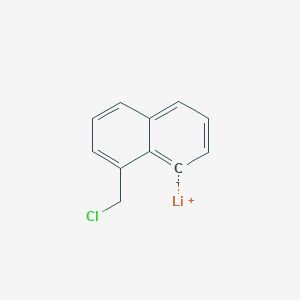
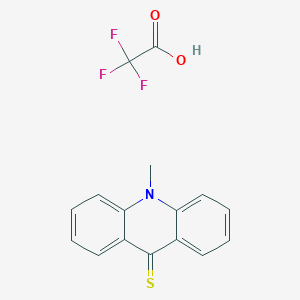
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
